molecular formula C14H16N2O3S2 B2716530 1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea CAS No. 1421451-12-8

1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea

Cat. No.: B2716530
CAS No.: 1421451-12-8
M. Wt: 324.41
InChI Key: BLZPJGNDRWFLEN-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a useful research compound. Its molecular formula is C14H16N2O3S2 and its molecular weight is 324.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biochemical Evaluation of Urea Derivatives

Research indicates that urea derivatives, such as those synthesized with modifications to optimize spacer length and conformational flexibility, exhibit significant antiacetylcholinesterase activity. The study by Vidaluc et al. (1995) demonstrated that changing the spacer from a 4-piperidinylethyl to an ethoxyethyl chain resulted in compounds with comparable potency, provided they were appropriately substituted. The optimal chain length allowed efficient interaction with enzyme hydrophobic binding sites, suggesting potential applications in treating conditions associated with acetylcholinesterase, such as Alzheimer's disease (Vidaluc et al., 1995).

Directed Lithiation and Substitution Reactions

Smith et al. (2013) explored directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, leading to high yields of substituted products. This study highlights the utility of such compounds in synthetic organic chemistry, providing a method for the regioselective introduction of functional groups into complex molecules (Smith et al., 2013).

Novel Class of Compounds for Therapeutic Applications

Koza and Balcı (2011) reported the first synthesis of a novel class of compounds, indicating the potential for discovering new therapeutic agents. Their work involved the creation of symmetrical urea derivatives, showcasing the versatility of urea compounds in drug development and the possibility of targeting various biological pathways (Koza & Balcı, 2011).

Enzyme Inhibition and Anticancer Investigations

Mustafa, Perveen, and Khan (2014) synthesized urea derivatives to study their inhibition effects on enzymes such as urease, β-glucuronidase, and phosphodiesterase. Additionally, some compounds exhibited in vitro anticancer activity, suggesting the potential of urea derivatives in developing new therapeutic agents targeting specific enzymes or cancer cell lines (Mustafa, Perveen, & Khan, 2014).

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-19-7-6-15-14(18)16-9-10-4-5-12(21-10)13(17)11-3-2-8-20-11/h2-5,8H,6-7,9H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZPJGNDRWFLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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